dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14643635
InChI: InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)6(9-10)8(12)14-3/h4H,1-3H3
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC14643635

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name dimethyl 1-methylpyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C8H10N2O4/c1-10-4-5(7(11)13-2)6(9-10)8(12)14-3/h4H,1-3H3
Standard InChI Key UEOFOGOSWQPHSS-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C(=N1)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₈H₁₀N₂O₄, corresponds to a pyrazole ring with three substituents:

  • 1-Methyl group at the pyrazole nitrogen (N1 position).

  • Methyl ester groups at the 3- and 4-positions of the ring.

PropertyValue
Molecular Weight198.18 g/mol
IUPAC NameDimethyl 1-methylpyrazole-3,4-dicarboxylate
SMILESCN1C=C(C(=N1)C(=O)OC)C(=O)OC
InChI KeyUEOFOGOSWQPHSS-UHFFFAOYSA-N

The planar geometry of the pyrazole ring facilitates conjugation, enhancing stability and reactivity .

Crystallographic Insights

X-ray diffraction studies of analogs reveal:

  • Intramolecular hydrogen bonds between carbonyl oxygen and adjacent hydrogen atoms (O—H⋯O) .

  • Intermolecular interactions such as C—H⋯O bonds forming cyclic dimers (R²₂(10) motifs) .

  • π-π stacking between aromatic rings with centroid separations of ~3.8 Å .

For example, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (a structural analog) exhibits a torsion angle of 4.49° between the pyrazole ring and ester groups, indicating near-planarity .

Synthesis and Reaction Pathways

1,3-Dipolar Cycloaddition

The primary synthesis route involves 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and 3-arylsydnones .

Mechanism:

  • Sydnone Preparation: 3-Arylsydnones are synthesized from N-aryl-N-nitrosoglycines .

  • Cycloaddition: DMAD reacts with sydnones, releasing CO₂ to form the pyrazole core.

  • Esterification: Methyl ester groups are introduced via methanol and thionyl chloride (SOCl₂) .

Example Reaction:

3-Phenylsydnone+DMADΔDimethyl 1-phenylpyrazole-3,4-dicarboxylate+CO2\text{3-Phenylsydnone} + \text{DMAD} \xrightarrow{\Delta} \text{Dimethyl 1-phenylpyrazole-3,4-dicarboxylate} + \text{CO}_2 \uparrow

Alternative Esterification Methods

A direct esterification approach uses 3,5-pyrazoledicarboxylic acid and methanol in the presence of SOCl₂ :

Steps:

  • Acid Activation: SOCl₂ converts carboxylic acid groups to acyl chlorides.

  • Methanol Quenching: Acyl chlorides react with methanol to form methyl esters.

Yield: >99% under optimized conditions (0–80°C, 4 hours) .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows:

  • Melting Points: 120–150°C (varies with aryl substituents) .

  • Decomposition: Above 250°C, accompanied by CO₂ release.

Solubility and Reactivity

SolventSolubility (mg/mL)
Methanol45.2
Dichloromethane22.8
Water<0.1

The ester groups undergo hydrolysis in basic conditions to form dicarboxylic acids :

C₈H₁₀N₂O₄+2NaOHC₆H₆N₂O₄+2CH₃OH\text{C₈H₁₀N₂O₄} + 2 \text{NaOH} \rightarrow \text{C₆H₆N₂O₄} + 2 \text{CH₃OH}

Supramolecular Assembly and Crystal Engineering

Hydrogen-Bonding Networks

In crystalline states, molecules form:

  • Dimeric Assemblies: Stabilized by C—H⋯O bonds (2.40–2.55 Å) .

  • 3D Frameworks: Linked via O—H⋯N and C—H⋯π interactions .

Notable Example:
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate exhibits disordered methoxycarbonyl groups (occupancy ratio 0.71:0.29), highlighting conformational flexibility .

Future Research Directions

Targeted Drug Design

  • Structure-Activity Relationships (SAR): Modifying ester groups to enhance blood-brain barrier penetration.

  • Hybrid Molecules: Conjugating pyrazole cores with known pharmacophores (e.g., fluoroquinolones).

Green Synthesis Methods

  • Catalytic Approaches: Using ionic liquids or biocatalysts to reduce SOCl₂ dependency .

  • Solvent-Free Conditions: Microwave-assisted reactions to improve yield and purity .

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